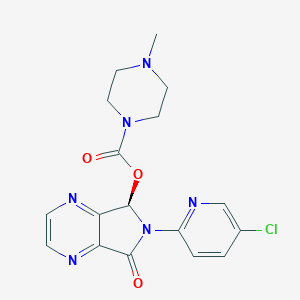![molecular formula C22H29NO6 B114148 Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate CAS No. 152630-48-3](/img/structure/B114148.png)
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate
Descripción general
Descripción
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate, also known as CR8, is a potent inhibitor of cyclin-dependent kinases (CDKs). This compound has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy. In
Mecanismo De Acción
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate inhibits CDKs, which are important regulators of the cell cycle. CDKs are frequently overexpressed in cancer cells, leading to uncontrolled cell proliferation. By inhibiting CDKs, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate induces cell cycle arrest and apoptosis in cancer cells. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to inhibit the activity of other kinases, such as glycogen synthase kinase 3 beta (GSK3β) and casein kinase 2 (CK2), which are involved in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to enhance the efficacy of other anti-cancer drugs, suggesting that it may have a synergistic effect when used in combination with other therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate is its potency as a CDK inhibitor. It has been shown to be more potent than other CDK inhibitors, such as flavopiridol and roscovitine. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to have a long half-life in vivo, which may make it a more effective therapeutic agent. However, one limitation of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate. One area of interest is the development of more potent and selective CDK inhibitors. Additionally, the use of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate in combination with other anti-cancer drugs should be further explored. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate, which may provide insights into its efficacy and safety as a therapeutic agent. Finally, the use of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate in preclinical animal models should be further investigated to determine its potential for clinical use.
Aplicaciones Científicas De Investigación
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, colon cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin. These findings suggest that Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has the potential to be used as a therapeutic agent for cancer treatment.
Propiedades
Número CAS |
152630-48-3 |
|---|---|
Nombre del producto |
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate |
Fórmula molecular |
C22H29NO6 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
dimethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)heptanedioate |
InChI |
InChI=1S/C22H29NO6/c1-26-18-9-8-16(14-19(18)29-17-6-4-5-7-17)22(15-23,12-10-20(24)27-2)13-11-21(25)28-3/h8-9,14,17H,4-7,10-13H2,1-3H3 |
Clave InChI |
VGTLHQTZKHZULR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC2CCCC2 |
SMILES canónico |
COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC2CCCC2 |
Sinónimos |
DIMETHYL 4-CYANO-4-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]HEPTANEDIOATE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)


![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)





![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

